molecular formula C9H9N3O4 B2934489 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid CAS No. 866156-87-8

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic Acid

Cat. No.: B2934489
CAS No.: 866156-87-8
M. Wt: 223.188
InChI Key: GRLPBYBNIZQBLL-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring fused with a 3-nitropyridinyl group and a carboxylic acid substituent. Its molecular formula is C₉H₉N₃O₄, with a molecular weight of 223.19 g/mol (estimated from analogs in ). The nitropyridinyl group introduces electron-withdrawing properties, while the azetidine ring imposes conformational rigidity, influencing its pharmacological and physicochemical behavior .

This compound is of interest in medicinal chemistry due to its structural similarity to sphingosine-1-phosphate (S1P) receptor modulators (e.g., fingolimod, ) and other azetidine-based therapeutics targeting autoimmune diseases .

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c13-9(14)6-4-11(5-6)8-7(12(15)16)2-1-3-10-8/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLPBYBNIZQBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyridine derivatives followed by cyclization to form the azetidine ring. The carboxylic acid group is then introduced through carboxylation reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, oxidized products, and substituted azetidine compounds.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidine ring and carboxylic acid group also play roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogs: Azetidine vs. Piperidine Derivatives

Azetidine (4-membered) and piperidine (6-membered) rings confer distinct steric and electronic effects. Key comparisons include:

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid 4-membered C₉H₉N₃O₄ 223.19 High ring strain, compact structure, potential for improved target binding
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid () 6-membered C₁₁H₁₃N₃O₄ 251.24 Reduced ring strain, greater flexibility, altered pharmacokinetics
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid () 6-membered C₁₁H₁₃N₃O₄ 251.24 Carboxylic acid at 4-position; steric effects may hinder receptor binding

Key Findings :

  • Piperidine analogs may offer improved metabolic stability due to reduced ring strain .

Substituent Effects on Azetidine-3-carboxylic Acid Derivatives

Substituents on the azetidine or aromatic moiety significantly alter bioactivity and physicochemical properties:

Compound Name (Evidence Reference) Substituents Yield (%) Key Data (NMR, HRMS)
1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid () Trifluoromethyl, chloro, ethyl 48 ¹H NMR (CDCl₃): δ 1.04–7.35; HRMS [M+H]+: 353.2243 (calc. 353.2224)
1-(4-(4-(3-Chloropropoxy)-3-nitrobenzamido)-2-(trifluoromethyl)benzyl)azetidine-3-carboxylic acid () Chloropropoxy, nitro, trifluoromethyl 45 HRMS [M+H]+: 515.1665 (calc. 515.1667)
1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid () Fluorophenoxy, acetyl N/A Molecular weight: 253.23; LogP (estimated): 1.2 (polar substituents reduce lipophilicity)

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., benzyl, cyclohexyl) improve target specificity but increase molecular weight, affecting bioavailability .
S1P Receptor Agonists

Azetidine-3-carboxylic acid derivatives are prominent in S1P receptor modulation:

Compound (Evidence Reference) EC₅₀ (nM) Efficacy (% vs. Control) Key Advantages
1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid () 0.2 100% High potency in calcium mobilization assays
This compound (Inferred) N/A N/A Potential for oral activity due to nitro group
Fingolimod () 0.3–1.25 60–80% Clinically approved but requires dose titration

Key Findings :

  • Nitropyridinyl azetidine derivatives may offer improved oral bioavailability compared to fingolimod .
  • Trifluoromethyl and halogenated analogs show enhanced in vitro efficacy but face challenges in toxicity profiles .

Key Findings :

  • Strain-release methodologies provide higher yields and purity compared to traditional reductive amination .
  • Methyl ester intermediates (e.g., ) simplify functionalization but require hydrolysis steps .

Biological Activity

1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, including its antimicrobial effects, mechanisms of action, and ongoing research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈N₂O₃ and a molecular weight of 223.19 g/mol. Its structure consists of a pyridine ring with a nitro group at the 3-position and an azetidine ring attached to the 2-position. The presence of both the azetidine and carboxylic acid functionalities contributes to its unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

1. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that its mechanism may involve the reduction of the nitro group, leading to reactive intermediates that interact with cellular components, thereby influencing multiple biological pathways.

2. Mechanism of Action
The proposed mechanism involves:

  • Reduction of Nitro Group : This process generates reactive intermediates that can bind to cellular macromolecules, potentially disrupting normal cellular functions.
  • Interaction with Cellular Targets : The active intermediates may interact with proteins or nucleic acids, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameFunctional Group DifferencesUnique Properties
1-(3-Nitropyridin-2-yl)azetidine-3-carboxamideAmide instead of carboxylic acidDifferent reactivity and biological activity
1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic acidTwo nitro groupsInfluences reactivity and applications
1-(3-Nitropyridin-2-yl)azetidineLacks carboxylic acidFocused on azetidine ring properties

This table illustrates how the specific combination of functional groups in this compound confers distinct chemical reactivity and potential biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:

Study on Antimicrobial Activity
In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Mechanistic Studies
Further mechanistic studies have shown that the compound's active metabolites can inhibit bacterial cell wall synthesis, providing insight into its therapeutic applications in treating bacterial infections.

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